

In-Depth Technical Guide: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072

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CAS Number: 313241-16-6

For Correspondence: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on this exact molecule is limited in publicly accessible literature, this document extrapolates from closely related analogues and established synthetic methodologies to provide a detailed resource for researchers. The guide covers its chemical identity, potential synthetic routes based on classical quinoline syntheses, and its putative biological relevance, particularly as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). Methodologies for key experimental procedures are detailed, and logical workflows are visualized to aid in the design and execution of further research.

Chemical Identity and Properties

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine substituent at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid at the 4-position. These features make it a subject of interest for structure-activity relationship (SAR) studies in drug discovery.

Property	Value	Source
CAS Number	313241-16-6	[1]
Molecular Formula	C ₁₃ H ₁₀ BrNO ₂	BenchChem
Molecular Weight	292.13 g/mol	BenchChem
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)C(=CC(=N2)C3CC3)C(=O)O</chem>	PubChem
InChI Key	CPGMJISXVAOPHO-UHFFFAOYSA-N	PubChem
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Poorly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)	N/A

Potential Synthetic Pathways

The synthesis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** is not explicitly detailed in readily available scientific literature. However, its structure lends itself to well-established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

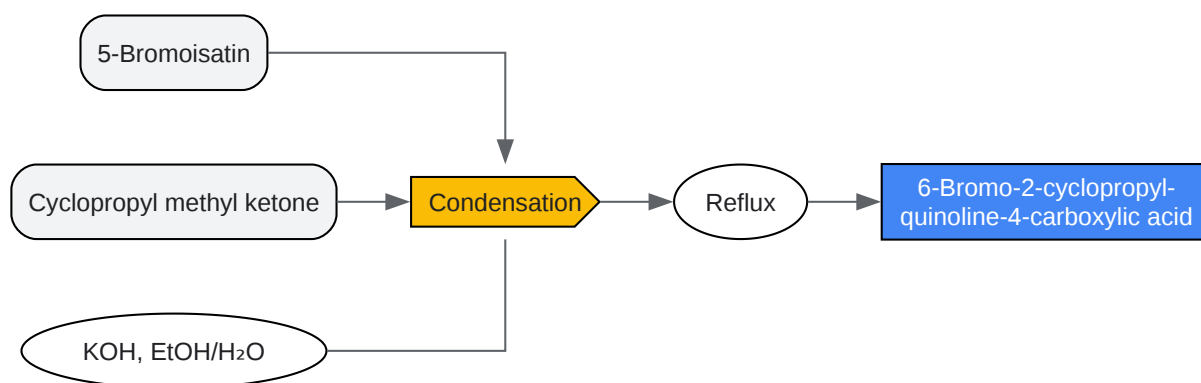
Pfitzinger Reaction (Proposed)

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α -methylene group under basic conditions. For the target compound, this would involve the reaction of 5-bromoisatin with cyclopropyl methyl ketone.

Experimental Protocol (Hypothetical):

- **Reaction Setup:** To a solution of potassium hydroxide (2.0 eq.) in ethanol/water (3:1), add 5-bromoisatin (1.0 eq.).
- **Addition of Ketone:** Slowly add cyclopropyl methyl ketone (1.2 eq.) to the reaction mixture.

- **Reflux:** Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
- **Isolation:** The precipitated product is collected by filtration, washed with water, and then with a cold non-polar solvent (e.g., hexane or ether) to remove impurities.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.



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Caption: Proposed Pfitzinger synthesis of the target compound.

Doebner Reaction (Alternative Proposed)

The Doebner reaction provides an alternative route, typically involving an aniline, an aldehyde, and pyruvic acid. For the synthesis of the target compound, a variation would be required, likely using 4-bromoaniline, cyclopropanecarbaldehyde, and pyruvic acid.

Experimental Protocol (Hypothetical):

- **Reactant Mixture:** In a round-bottom flask, combine 4-bromoaniline (1.0 eq.), cyclopropanecarbaldehyde (1.1 eq.), and pyruvic acid (1.2 eq.) in ethanol.

- **Reflux:** Heat the mixture to reflux for 8-16 hours. Monitor the reaction by TLC.
- **Cooling and Precipitation:** Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
- **Isolation:** Filter the solid product and wash thoroughly with cold ethanol and then water.
- **Purification:** Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain the pure compound.

Putative Biological Activity and Mechanism of Action

While no specific biological data has been published for **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**, its structural features are present in compounds known to inhibit dihydroorotate dehydrogenase (DHODH).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

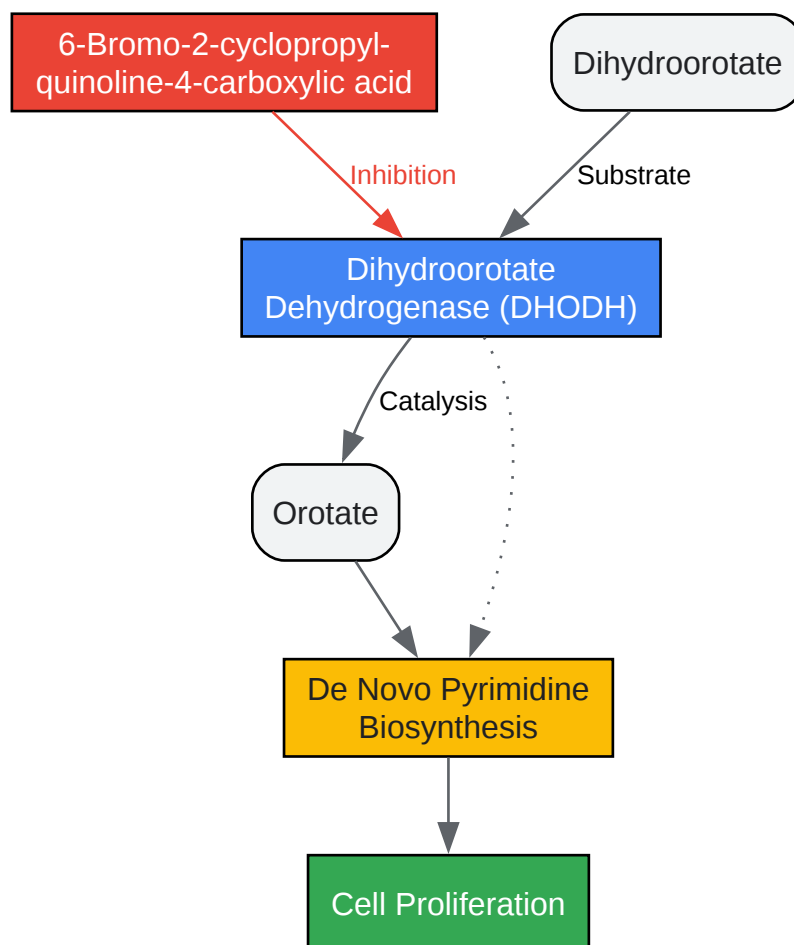
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This makes DHODH an attractive target for the development of anticancer and antiviral agents.

The general pharmacophore for quinoline-4-carboxylic acid-based DHODH inhibitors includes:

- A hydrophobic group at the C2 position. The cyclopropyl group in the target compound fits this requirement.
- A carboxylic acid at the C4 position, which is crucial for binding to the enzyme's active site.
- Substituents on the benzo portion of the quinoline ring can modulate activity and pharmacokinetic properties. The bromine at the C6 position is a common substituent in medicinal chemistry used to explore SAR.

Structure-Activity Relationship (SAR) Insights from Analogues:

Studies on similar quinoline carboxylic acids have shown that bulky, hydrophobic substituents at the C2 position are necessary for potent DHODH inhibition. The carboxylic acid at the C4 position is critical for activity, likely forming key interactions with the enzyme.



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Caption: Putative mechanism of action via DHODH inhibition.

Experimental Protocol for DHODH Inhibition Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of a compound against human DHODH.

- Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified. A reaction buffer is prepared containing a suitable detergent, and the substrates

(dihydroorotate and a suitable electron acceptor like decylubiquinone) are prepared in appropriate solvents.

- Assay Procedure:
 - Add the test compound (dissolved in DMSO) at various concentrations to a 96-well plate.
 - Add the enzyme solution and incubate for a pre-determined time at room temperature.
 - Initiate the reaction by adding the substrates.
 - Monitor the reduction of a colorimetric or fluorometric probe that is coupled to the oxidation of dihydroorotate over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates from the kinetic reads.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Parameter	Description
Enzyme	Recombinant human Dihydroorotate Dehydrogenase (hDHODH)
Substrates	Dihydroorotate, Decylubiquinone
Detection Method	Spectrophotometric or Fluorometric
Endpoint	IC ₅₀ (half-maximal inhibitory concentration)

Conclusion and Future Directions

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid represents an intriguing scaffold for medicinal chemistry research. Based on the well-established synthetic routes for quinolines and the known SAR of related compounds as DHODH inhibitors, this molecule holds potential as a starting point for the development of novel therapeutic agents. Future research should

focus on the definitive synthesis and characterization of this compound, followed by in vitro evaluation of its activity against DHODH and a panel of cancer cell lines. Subsequent optimization of the structure based on these findings could lead to the discovery of potent and selective drug candidates.

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References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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